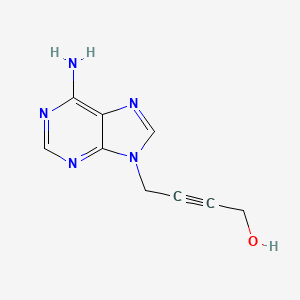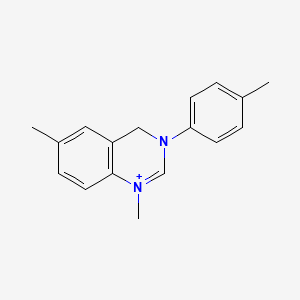![molecular formula C19H15NOS B12800069 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone CAS No. 6314-26-7](/img/structure/B12800069.png)
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone is a chemical compound with the molecular formula C16H13NOS. It belongs to the class of phenothiazine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine and industry .
Vorbereitungsmethoden
The synthesis of 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of 2-aminobenzophenone with sulfur to form the phenothiazine core.
Methylation: The phenothiazine core is then methylated using methyl iodide in the presence of a base such as potassium carbonate.
Acetylation: Finally, the methylated phenothiazine is acetylated using acetic anhydride to yield this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using reducing agents like sodium borohydride can convert it to the corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include acidic or basic conditions, organic solvents, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenothiazine derivatives.
Biology: It exhibits antimicrobial and antitumor activities, making it a potential candidate for biological studies.
Medicine: Phenothiazine derivatives are known for their antipsychotic and antiemetic properties, and this compound may have similar applications.
Industry: It is used in the production of dyes and pigments due to its chromophoric properties
Wirkmechanismus
The mechanism of action of 1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone involves its interaction with various molecular targets and pathways. It can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its antimicrobial and antitumor activities .
Vergleich Mit ähnlichen Verbindungen
1-(10-Methyl-7h-benzo[c]phenothiazin-7-yl)ethanone can be compared with other phenothiazine derivatives such as:
Chlorpromazine: Known for its antipsychotic properties.
Promethazine: Used as an antiemetic and antihistamine.
Thioridazine: Another antipsychotic agent with similar structural features.
The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and applications .
Eigenschaften
CAS-Nummer |
6314-26-7 |
|---|---|
Molekularformel |
C19H15NOS |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
1-(10-methylbenzo[c]phenothiazin-7-yl)ethanone |
InChI |
InChI=1S/C19H15NOS/c1-12-7-9-16-18(11-12)22-19-15-6-4-3-5-14(15)8-10-17(19)20(16)13(2)21/h3-11H,1-2H3 |
InChI-Schlüssel |
QTJGRYLNVZGRRY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)N(C3=C(S2)C4=CC=CC=C4C=C3)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


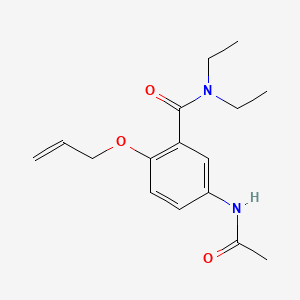
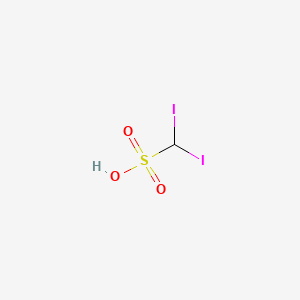
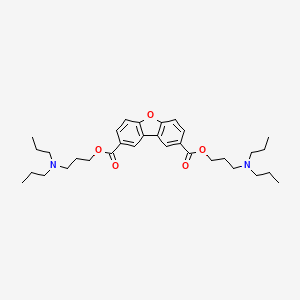
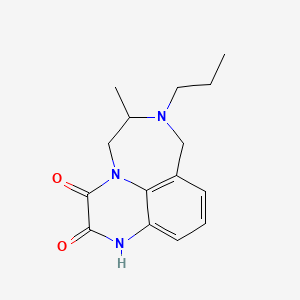

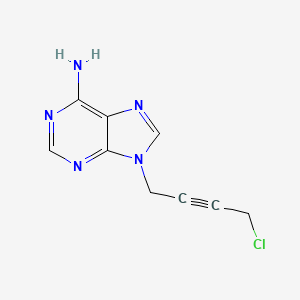
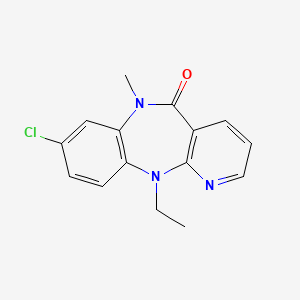
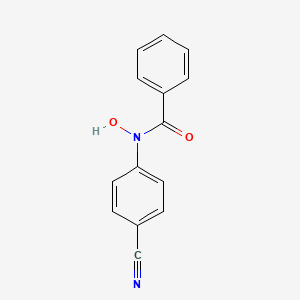
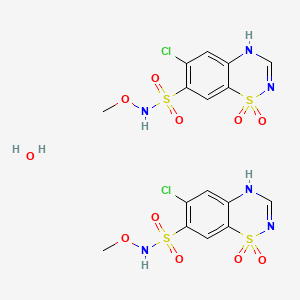


![S-[3-[3-acetylsulfanylpropyl(dimethyl)silyl]propyl] ethanethioate](/img/structure/B12800037.png)
